molecular formula C12H16N6O B5691367 2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide

2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide

Cat. No. B5691367
M. Wt: 260.30 g/mol
InChI Key: MHQJKUCRZVFVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its various biological applications. This compound belongs to the class of triazolopyrimidine derivatives, which have been found to exhibit various pharmacological activities.

Mechanism of Action

The exact mechanism of action of 2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways in the body.
Biochemical and physiological effects:
Studies have shown that 2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide can modulate the levels of various biochemical markers in the body. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. It has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide in lab experiments include its high purity, good solubility, and low toxicity. However, the compound may have limitations in terms of its stability and shelf life, which may affect its use in long-term experiments.

Future Directions

There are several future directions for the research on 2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that are modulated by the compound. Another direction is to study the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, future research may focus on developing new derivatives of 2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide has been reported in the literature. The method involves the reaction of 5-amino-1-butylpyrazole with 3-(chloroacetyl)-1H-1,2,4-triazole in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide has been extensively studied for its various biological activities. It has been found to exhibit significant anti-inflammatory, antimicrobial, and anticancer activities. The compound has also been reported to possess antioxidant and anticonvulsant properties.

properties

IUPAC Name

2-(1-butyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-2-3-6-18-12(9-8-14-4-5-15-9)16-11(17-18)7-10(13)19/h4-5,8H,2-3,6-7H2,1H3,(H2,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQJKUCRZVFVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC(=N1)CC(=O)N)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-butyl-5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)acetamide

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